molecular formula C17H17N3OS B5564560 3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE

3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE

Cat. No.: B5564560
M. Wt: 311.4 g/mol
InChI Key: NPABVKBKBFUMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a methoxyphenyl group, a methyl group, and a phenyl group, making it a complex and versatile molecule

Scientific Research Applications

3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzyl chloride, which is then reacted with thiourea to form 4-methoxybenzylthiourea. This intermediate undergoes cyclization with hydrazine hydrate to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, converting ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
  • 3-{[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 3-{[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenyl, phenyl, and triazole moieties provides a distinct structure that can interact with various molecular targets in unique ways, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-20-16(14-6-4-3-5-7-14)18-19-17(20)22-12-13-8-10-15(21-2)11-9-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPABVKBKBFUMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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